molecular formula C8H10O4 B191128 2,3-Dimethoxyhydroquinone CAS No. 52643-52-4

2,3-Dimethoxyhydroquinone

Cat. No.: B191128
CAS No.: 52643-52-4
M. Wt: 170.16 g/mol
InChI Key: XGFABYCTEQAZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2, 3-Dimethoxybenzene-1, 4-diol belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. 2, 3-Dimethoxybenzene-1, 4-diol is soluble (in water) and a very weakly acidic compound (based on its pKa).

Properties

CAS No.

52643-52-4

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

2,3-dimethoxybenzene-1,4-diol

InChI

InChI=1S/C8H10O4/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4,9-10H,1-2H3

InChI Key

XGFABYCTEQAZOP-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1OC)O)O

Canonical SMILES

COC1=C(C=CC(=C1OC)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydrosulphite (Na2S2O4, 26 g) was added portionwise to a stirred solution of 2,3-dimethoxy-1,4-benzoquinone (J. Med. Chem., 1971, 14, 45; 5 g) in a mixture of methanol (50 ml) and water (100 ml). The resultant mixture was stirred at ambient temperature for 1 hour. The mixture was partitioned between ethyl acetate and water. The organic phase was dried (MgSO4) and evaporated to give 2,3-dimethoxyhydroquinone (2 g); NMR Spectrum: (CD3SOCD3) 3.71 (s, 6H), 6.37 (s, 2H), 8.47 (s, 2H).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethoxyhydroquinone
Reactant of Route 2
2,3-Dimethoxyhydroquinone
Reactant of Route 3
2,3-Dimethoxyhydroquinone
Reactant of Route 4
Reactant of Route 4
2,3-Dimethoxyhydroquinone
Reactant of Route 5
Reactant of Route 5
2,3-Dimethoxyhydroquinone
Reactant of Route 6
Reactant of Route 6
2,3-Dimethoxyhydroquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.